2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide
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Overview
Description
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide is a complex organic compound characterized by the presence of chloroacetyl and sulfanyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminophenyl sulfide with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 4-[(2-chloroacetyl)amino]phenyl sulfide.
Coupling Reaction: The intermediate is then reacted with 4-chloroacetyl chloride under similar conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the carbonyl groups to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products where the chlorine atoms are replaced by other functional groups such as amines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactive chloro and sulfanyl groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorophenyl)acetamide
- 4-chloro-N-(2-chloroacetyl)aniline
- N-(4-chlorophenyl)-2-chloroacetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide is unique due to the presence of both chloroacetyl and sulfanyl groups
Properties
CAS No. |
66603-24-5 |
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Molecular Formula |
C16H14Cl2N2O2S |
Molecular Weight |
369.26 |
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2S/c17-9-15(21)19-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
BNJPNTRUYDXTGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)NC(=O)CCl |
solubility |
not available |
Origin of Product |
United States |
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